Angustione

Description

Historical Perspectives and Early Investigations of Angustione

The journey into the chemical world of this compound began with the pioneering work of Australian chemist Arthur de Ramon Penfold. In 1923, Penfold was the first to investigate the essential oil of Backhousia angustifolia, a shrub native to Queensland, Australia. nih.govnih.gov His initial studies identified a significant portion of the oil as "phenolic" in nature, though the specific structures of these components remained unknown at the time. nih.gov

It was not until the mid-20th century that the true chemical identity of these phenolic compounds was uncovered. The detailed structural elucidation was carried out by the esteemed chemist Arthur J. Birch and his colleagues. In a series of papers published in the 1950s, Birch identified the major components of this fraction as a mixture of two closely related β-triketones: this compound and Dehydrothis compound. nih.gov Their work was foundational in characterizing this class of natural products and accurately described the chemical architecture of this compound for the first time. These early investigations laid the groundwork for all subsequent research on this unique molecule.

Contemporary Significance of this compound in Chemical Biology and Natural Products Research

While specific, contemporary research focused exclusively on this compound is not extensive, its significance can be understood through the broader context of its chemical class, β-triketones, and as a natural product. Natural products are a cornerstone of drug discovery, often serving as the inspiration or direct source for new therapeutic agents. researchgate.net The structural motifs present in molecules like this compound are of great interest to medicinal chemists.

The β-triketone core is a recognized pharmacophore with a range of biological activities. For instance, another natural β-triketone, leptospermone (B1674756), served as the blueprint for the development of the commercial herbicide mesotrione. nih.gov This highlights the potential for compounds in this class to be developed into valuable chemical agents. Furthermore, many plant-derived phenolic and ketone compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

The potential biological activities of this compound make it a person of interest in several key areas:

Drug Discovery: As a unique natural product, this compound could serve as a lead compound for the development of new drugs. Its β-triketone structure could be modified to optimize for specific biological targets.

Chemical Biology: this compound can be used as a chemical probe to study biological pathways. Understanding how it interacts with cellular targets could provide insights into various disease processes.

Natural Product Synthesis: The total synthesis of this compound and its analogs presents a challenge for synthetic organic chemists, driving the development of new synthetic methodologies.

Given the proven track record of natural products and their structural analogs in pharmacology, this compound remains a molecule with untapped potential for future research and application in chemical biology and medicinal chemistry.

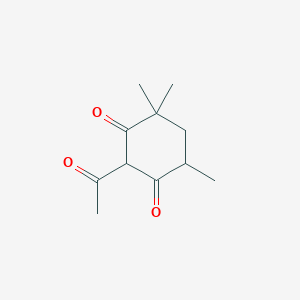

Structural Classification of this compound: A β-Diketone Framework

This compound is classified as a β-triketone, a type of β-dicarbonyl compound. nih.gov The core of its structure is a cyclohexanedione ring, which contains the characteristic β-diketone motif where two carbonyl groups are separated by a single carbon atom. What makes this compound a triketone is the presence of an additional acyl group attached to this central carbon.

A crucial aspect of the β-diketone framework is the phenomenon of keto-enol tautomerism. Tautomers are isomers of a compound that can readily interconvert, typically through the migration of a proton. In the case of this compound, the molecule exists as a dynamic equilibrium of different tautomeric forms. The hydrogen on the carbon between the two carbonyl groups is acidic and can be removed, leading to the formation of an enolate, which can then be protonated on one of the oxygen atoms to form an enol. This rapid interconversion between the keto and various enol forms is a defining characteristic of its chemical behavior and structure. The stability of the different tautomers can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding.

Below is a table summarizing the key chemical properties of this compound.

| Property | Data |

| Molecular Formula | C13H18O3 |

| IUPAC Name | 2-acetyl-4,4-dimethyl-6-propylcyclohexane-1,3-dione |

| Molar Mass | 222.28 g/mol |

| Appearance | Crystalline Solid |

| Natural Source | Backhousia angustifolia |

Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-acetyl-4,4,6-trimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C11H16O3/c1-6-5-11(3,4)10(14)8(7(2)12)9(6)13/h6,8H,5H2,1-4H3 |

InChI Key |

NZMPUCGPIWVSMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)C(C1=O)C(=O)C)(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Angustione

Distribution of Angustione in Botanical Sources

The distribution of this compound is notably concentrated within certain plant families and genera, with prominent occurrences in the Myrtaceae and Amaranthaceae families.

Presence in Backhousia Species (e.g., B. angustifolia, B. anisata)

This compound has been identified as a constituent in species belonging to the genus Backhousia, which is part of the Myrtaceae family. Specifically, it has been reported in Backhousia angustifolia F. Muell., also known as narrow leaf myrtle. plantaedb.comwikipedia.orgrsc.org Research on the essential oil of Backhousia angustifolia has confirmed the isolation of naturally occurring -diketones, including this compound and dehydrothis compound. rsc.org Backhousia angustifolia is native to Queensland and northeastern New South Wales, Australia. plantaedb.comwikipedia.org

While Backhousia anisata Vickery (now often referred to as Syzygium anisatum) is known for its essential oil rich in (E)-anethole or methyl chavicol, studies on the leaf oils of the Backhousia genus have also noted the presence of this compound in B. angustifolia alongside compounds like 1,8-cineole, (E)-β-ocimene, angustifolenone, angustifolionol, and dehydrothis compound. researchgate.netresearchgate.netarchive.org Backhousia anisata is endemic to the Bellinger Valley of eastern Australia. researchgate.netresearchgate.net

Research indicates that Backhousia angustifolia can contain this compound as one of its phytochemicals. google.complantaedb.com

Identification in Aerva javanica

Aerva javanica (Burm. f.) Juss. ex Schul., commonly known as desert cotton or snow bush, is another botanical source where this compound has been identified. cabidigitallibrary.orgnih.govresearchgate.netmdpi-res.comnih.gov This perennial herb belongs to the Amaranthaceae family and is distributed in arid and semi-arid regions, including Pakistan, the Middle East, Africa, and tropical Asian countries. cabidigitallibrary.orgresearchgate.net

Studies on the essential oil extracted from the flowers of Aerva javanica have revealed this compound as a major compound among the volatile components. cabidigitallibrary.orgnih.govnih.gov For instance, recent research identified 29 distinct volatile components in Aerva javanica flowers, with this compound being the most prominent constituent. cabidigitallibrary.orgnih.gov The yield of essential oil from Aerva javanica flowers can vary seasonally, with spring samples showing the highest yield in one study. nih.govnih.gov

Occurrence in Other Plant Families (e.g., Myrtaceae, Xanthostemon)

Beyond the specific Backhousia species, this compound's presence extends to other members of the Myrtaceae family. cabidigitallibrary.orggoogleapis.com The genus Xanthostemon, also within the Myrtaceae family, has been mentioned in the context of -dione-producing plants, which include this compound. googleapis.comwikipedia.orgusc.edu.auala.org.auresearchgate.net While direct studies specifically detailing the isolation of this compound from Xanthostemon species in the same manner as Backhousia or Aerva javanica were not extensively found in the provided context, the association within the Myrtaceae family and the mention in the context of -diones suggest potential occurrence. googleapis.comwikipedia.orgusc.edu.auala.org.auresearchgate.net

The Myrtaceae family is a large and diverse group of woody plants, predominantly found in Australia and tropical America. wikipedia.orgusc.edu.auala.org.auresearchgate.net The identification of this compound in various Myrtaceae species highlights the family as a significant source of this compound. cabidigitallibrary.orggoogleapis.com

Below is a table summarizing the botanical sources of this compound:

| Botanical Source | Family | Key Findings |

| Backhousia angustifolia | Myrtaceae | Contains this compound and dehydrothis compound in essential oil. plantaedb.comrsc.orgarchive.org |

| Backhousia anisata | Myrtaceae | This compound present in leaf oil alongside other compounds. researchgate.netresearchgate.netarchive.org |

| Aerva javanica | Amaranthaceae | This compound is a major volatile component in flower essential oil. cabidigitallibrary.orgnih.govnih.gov |

| Xanthostemon species | Myrtaceae | Mentioned in the context of -dione production. googleapis.com |

Phytochemical Extraction and Isolation Strategies for this compound

The isolation of this compound from plant materials typically involves phytochemical extraction techniques aimed at obtaining volatile or semi-volatile compounds. plantaedb.comwikipedia.orgmdpi-res.comnih.govnih.govresearchgate.netmedwinpublishers.com The choice of method often depends on the plant part being used and the nature of the target compound. innergytherapysystems.comtnau.ac.in

Solvent-Based Extraction Techniques

Solvent extraction is a common method for isolating phytochemicals, including those that may not be easily obtained through distillation. mdpi-res.comnih.govnih.govresearchgate.netmedwinpublishers.come3s-conferences.orgagico.com.cnkumarmetal.comedibleoilrefinerymachine.comnandtengitech.com This technique involves using a solvent to dissolve the desired compounds from the plant matrix. nih.govmedwinpublishers.come3s-conferences.orgagico.com.cn The selection of the solvent is crucial and is often based on the polarity of the target compound. nih.govresearchgate.net

While the provided search results specifically mention solvent extraction in the context of isolating various phytochemicals and essential oils in general, and note that organic solvents can extract volatile and semi-volatile components, direct detailed protocols for this compound isolation using specific solvents from its known sources were not extensively provided. mdpi-res.comnih.govnih.govresearchgate.netmedwinpublishers.come3s-conferences.orgagico.com.cnkumarmetal.comedibleoilrefinerymachine.comnandtengitech.com However, the principle involves immersing the plant material in a suitable solvent, allowing the compounds to dissolve, and then separating the liquid extract from the solid residue. agico.com.cn Subsequent steps often involve concentrating the extract and employing chromatographic techniques for further purification to isolate this compound. nih.govnih.gov

Distillation Methods for Volatile Components

Distillation methods are widely used for the extraction of volatile components, such as those found in essential oils, where this compound is present. nih.govinnergytherapysystems.comtnau.ac.inresearchgate.netoshadhi.com Hydrodistillation and steam distillation are common techniques. nih.govnih.govinnergytherapysystems.comtnau.ac.inoshadhi.com

In hydrodistillation, the plant material is boiled in water, and the steam carries the volatile oil to a condenser, where it is cooled and collected. nih.govnih.govinnergytherapysystems.comtnau.ac.inoshadhi.com The oil and water then separate, allowing the essential oil to be collected. innergytherapysystems.comtnau.ac.inoshadhi.com This method has been used to extract the essential oil from Aerva javanica flowers, where this compound was identified as a major compound. nih.govnih.gov

Steam distillation involves passing steam through the plant material, which volatilizes the essential oil. innergytherapysystems.comtnau.ac.inoshadhi.com The steam and oil mixture is then condensed and the oil is separated. innergytherapysystems.comtnau.ac.inoshadhi.com This method is suitable for plant materials that might be damaged by direct boiling. innergytherapysystems.com

Research on Backhousia angustifolia has involved the isolation of this compound from its essential oil, implying the use of methods capable of extracting volatile components, such as distillation. rsc.org

These distillation methods are effective for isolating volatile compounds like this compound from plant matrices by leveraging their vapor pressure properties. innergytherapysystems.comtnau.ac.inoshadhi.com

Below is a table outlining common extraction and isolation strategies:

| Method | Description | Application for this compound (based on sources) |

| Solvent-Based Extraction | Using solvents to dissolve compounds from plant material. nih.govmedwinpublishers.comagico.com.cn | General method for phytochemicals; applicable depending on this compound's polarity. nih.govresearchgate.net |

| Hydrodistillation | Boiling plant material in water; steam carries volatile oil. innergytherapysystems.comtnau.ac.inoshadhi.com | Used for extracting essential oil from Aerva javanica flowers containing this compound. nih.govnih.gov |

| Steam Distillation | Passing steam through plant material to volatilize oil. innergytherapysystems.comtnau.ac.inoshadhi.com | Applicable for extracting volatile components like this compound from essential oils. rsc.org |

Chromatographic Purification Approaches

Following the initial extraction, chromatographic techniques are essential for purifying this compound from the complex crude extracts. Chromatography allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a widely used technique for the purification of natural products, including β-triketones like this compound. This method involves packing a stationary phase (commonly silica (B1680970) gel) into a column and eluting the sample with a mobile phase. The choice of mobile phase composition is critical for achieving effective separation. While specific detailed protocols for this compound purification were not extensively detailed in the search results, general chromatographic approaches for purifying similar natural compounds provide insight. For instance, chromatography on silica using ether-hexane mixtures as eluants has been employed for the separation of other natural products psu.edu. Purification by column chromatography using deactivated silica gel with a gradient elution of ethyl acetate (B1210297) in petroleum ether, along with triethylamine, has been described for the purification of tropinone, a compound with different structural features but illustrating the application of column chromatography in natural product purification acs.org. Another example involves column chromatography on silica gel using diethyl ether in petroleum ether for purifying 2-ethylhexanal (B89479) acs.org. The purification of antibacterial compounds from marine actinomycetes using column chromatography with a mixture of dichloromethane (B109758) and ethyl acetate further demonstrates the versatility of this technique for isolating bioactive molecules from complex biological sources researchgate.net.

Gas chromatography-mass spectrometry (GC-MS) is frequently used as an analytical technique to identify and quantify components within the crude extracts or during purification steps cabidigitallibrary.orgnih.govtci-thaijo.org. While primarily analytical, GC can also be used for preparative purposes to isolate small quantities of volatile or semi-volatile compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are also powerful tools for the analysis and purification of natural products, offering high resolution and sensitivity jcu.edu.au. These techniques are invaluable for monitoring the purification process and assessing the purity of isolated this compound.

The selection of a specific chromatographic method and conditions depends on the properties of this compound and the nature of the impurities present in the crude extract. Factors such as the polarity of the stationary and mobile phases, flow rate, and detection method are optimized to achieve efficient separation and high purity of the target compound.

| Natural Source | Isolation Method(s) | Key Findings |

| Backhousia citriodora | Petroleum ether extraction | Contains this compound mdpi.com |

| Aerva javanica (Flowers) | Hydrodistillation | This compound is a major compound; yield varies seasonally nih.gov |

| Aerva javanica (Plant Powder) | Cold maceration (70% ethanol), Ethyl acetate extraction | Crude extracts show antibacterial activity cabidigitallibrary.org |

| Fusarium sp. MFLUCC16-1462 | Ethyl acetate extraction from culture | Extract contains this compound and shows antifungal activity tci-thaijo.org |

Biosynthesis and Metabolic Pathways of Angustione

Proposed Biosynthetic Precursors and Intermediates of Angustione

Based on the structure of this compound and related β-triketones, a hypothetical biosynthetic pathway has been proposed. This pathway is thought to involve the sequential condensation of malonyl-CoA units onto a starter molecule, a process catalyzed by type III polyketide synthases (PKSs). ucanr.edu For leptospermone (B1674756), a related β-triketone, phloroglucinol (B13840), biosynthesized from malonyl-CoA, has been suggested as a possible intermediate, although other routes, potentially involving isobutyryl-CoA, may also be possible. wikipedia.org Isobutyryl-CoA could arise from the decarboxylative condensation of ketoisovalerate, which is the keto form of the amino acid valine. wikipedia.org While specific precursors and intermediates for this compound have not been definitively established, the polyketide pathway initiated by a starter unit and followed by malonyl-CoA extensions is a likely route. ucanr.eduwikipedia.org this compound itself has been identified in extracts containing leucine (B10760876) and tryptophan, which are known biosynthetic precursors of other compounds, suggesting potential links in metabolic networks within the plant. mdpi.com

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of β-triketones like this compound is hypothesized to involve enzymes analogous to chalcone (B49325) synthase, a type III PKS. ucanr.edu These enzymes are responsible for the iterative condensation of extender units (malonyl-CoA) to a starter molecule. ucanr.eduwikipedia.org In the case of leptospermone, an enzyme called valeropenone synthase (VPS), a type III PKS found in Humulus lupulus (hops), has been characterized and is thought to be involved in the production of compounds with a β,β-triketone moiety. ucanr.edu Efforts are underway to identify and characterize homologous enzymes in plants that produce this compound, which would provide further insight into the specific enzymatic mechanisms involved in its biosynthesis. ucanr.edu Methyltransferases are also likely involved in the pathway, potentially similar to S-adenosylmethionine-using methyltransferases identified in the biosynthesis of related compounds. ucanr.edu

Genetic and Molecular Basis of this compound Production in Plants

The production of secondary metabolites like this compound in plants is controlled by their genetic makeup and the expression of specific genes that encode the enzymes involved in the biosynthetic pathway. royalsociety.orgpressbooks.pub While the specific genes responsible for this compound biosynthesis have not been fully elucidated, research into related β-triketones like leptospermone is providing clues. Identifying and characterizing the type III PKSs and other enzymes involved in the pathway will allow for the identification of the corresponding genes. ucanr.edu Understanding the genetic basis involves studying the genes encoding these enzymes, their regulation, and how they are organized within the plant genome. royalsociety.orgpressbooks.pub Molecular techniques, such as genetic modification, can be used to investigate the role of specific genes in the production of these compounds. royalsociety.orgpressbooks.pub The expression of these genes is likely regulated by various molecular mechanisms, including transcription factors, which control when and where the enzymes are produced. nih.govresearchgate.net

Comparative Biosynthetic Pathways of Related β-Triketones and β-Diketones

This compound belongs to the class of β-triketones, which are structurally related to β-diketones. ucanr.eduwikipedia.orggoogleapis.com The biosynthesis of these compounds often shares common features, particularly the involvement of polyketide synthase pathways. ucanr.eduwikipedia.org For example, the biosynthesis of leptospermone and flavesone, other natural β-triketones found in Myrtaceae, is also proposed to involve type III PKSs and utilize precursors derived from fatty acid or amino acid metabolism, such as malonyl-CoA and potentially branched-chain fatty acid precursors. ucanr.eduwikipedia.orguky.edu The variations in the starter molecules and the specific PKS enzymes likely contribute to the structural diversity observed among β-triketones and β-diketones. Comparative studies of the biosynthetic gene clusters and enzymes in different plant species producing these compounds can provide valuable insights into the evolution and diversification of these pathways. ucanr.edu

Factors Influencing this compound Biosynthetic Accumulation in Natural Sources

The accumulation of secondary metabolites like this compound in plants can be influenced by a variety of factors, including both intrinsic plant attributes and external environmental conditions. cid-inc.comresearchgate.netocj.com

Several factors are known to affect biomass accumulation and the production of secondary metabolites in plants:

Plant Attributes: These include the plant's genotype, developmental stage, and the specific tissues where this compound is produced (e.g., trichomes). cid-inc.commdpi.com Different chemotypes within a species can show significant variations in β-triketone content. ucanr.edu

Management Practices: In cultivated plants, practices such as irrigation, fertilization, and pest management can affect plant growth and the accumulation of specific compounds. cid-inc.comresearchgate.net

Understanding these factors is important for optimizing the production of this compound from natural sources.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12306809 |

| Leptospermone | 567-75-9 |

| Flavesone | 22595-45-5 |

| Phloroglucinol | 6091 |

| Malonyl-CoA | 528190 |

| Isobutyryl-CoA | 643741 |

| Ketoisovalerate | 604 |

| Valine | 6287 |

| Chalcone | 5280862 |

| Tryptophan | 6305 |

| Leucine | 6106 |

| S-adenosylmethionine | 3475 |

Interactive Data Table Example (Hypothetical Data)

| Environmental Factor | Condition | Hypothetical this compound Accumulation (mg/g dry weight) |

| Light Intensity | High Light | X |

| Low Light | Y | |

| Water Availability | Well-watered | A |

| Water-stressed | B | |

| Nutrient Level | High Nutrient | P |

| Low Nutrient | Q |

Note: This table contains hypothetical data for illustrative purposes only, based on the general understanding of factors affecting secondary metabolite accumulation in plants.

Chemical Synthesis and Derivatization Strategies for Angustione

Total Synthesis of (±)-Angustione

The total synthesis of (±)-Angustione has been achieved through different methodologies, aiming to build the complete molecular structure from simpler precursors. One notable synthesis was described by Ensor and Wilson. rsc.orgrsc.org

Regioselective Alkylation Approaches (e.g., Enaminodiketones)

Regioselective alkylation is a key strategy in the synthesis of substituted cyclic diketones like Angustione to control the position of incoming alkyl groups. Approaches involving enaminodiketones have been utilized for the regioselective alkylation under basic conditions. molaid.com This method allows for the controlled introduction of substituents onto the cyclohexane-1,3-dione core.

Cyclohexane-1,3-dione Modification Pathways

Cyclohexane-1,3-dione derivatives serve as fundamental building blocks in the synthesis of various natural products and bioactive molecules, including this compound. google.com Modifications of the cyclohexane-1,3-dione core are central to constructing the this compound scaffold. One approach involves the reaction of cyclohexane-1,3-diones with acyl chlorides in the presence of pyridine (B92270) to form mono-O-enol acyl derivatives, which can then undergo O-C isomerization catalyzed by Lewis acids to yield -triketones. datapdf.com Another method for synthesizing substituted cyclohexane-1,3-diones involves a regioselective and consecutive Michael-Claisen process starting from acetone (B3395972) and -unsaturated esters. google.comorganic-chemistry.org This method has been shown to be applicable to both unsubstituted and substituted acetones, yielding cyclohexane-1,3-dione derivatives with good regioselectivity. organic-chemistry.org

Detailed research findings on the methylation of cyclohexane-1,3-dione at the C2-position highlight the challenges in achieving complete regioselectivity and the influence of reaction conditions, such as the slow warming of the reaction mixture, on the C- versus O-methylation selectivity. chemspider.com

Alternative Synthetic Routes to this compound

Beyond the routes involving direct modification of cyclohexane-1,3-dione, alternative synthetic strategies for this compound and related compounds have been investigated. rsc.org These routes may involve different starting materials and reaction sequences to assemble the this compound structure. The synthesis of (±)-angustione and related compounds was reported as early as 1956. rsc.orgscilit.com

Semi-Synthesis and Structural Modification of this compound and Its Analogues

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical synthesis. scripps.edunih.gov This approach can be particularly useful for complex molecules like this compound, which can be isolated from plant sources. rsc.orgmdpi.com Structural modification of this compound and its analogues is then undertaken to explore the impact of different substituents and structural features on their properties.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues involve creating compounds with structural similarities to this compound but with variations in substituents or the core structure. This is often done to investigate how structural changes affect chemical properties. For instance, dehydrothis compound and xanthostemone derivatives can be derived from this compound derivatives through dehydrogenation. google.com Analogues of -diones like this compound can be prepared through de novo synthesis or by modifying compounds from natural sources. google.com

Structure-Activity Relationship (SAR) Studies on this compound Derivatives (excluding pharmacological efficacy/potency)

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with different properties. collaborativedrug.comcreative-proteomics.com In the context of this compound derivatives, SAR studies can focus on the relationship between structural features and chemical or physical properties, such as stability, reactivity, or spectroscopic characteristics, without discussing biological activity or potency. collaborativedrug.comcreative-proteomics.commdpi.comnih.govresearchgate.netnih.govresearchgate.net

SAR analysis involves identifying the structural characteristics that correlate with specific properties. collaborativedrug.com This can guide the design of new compounds with desired attributes. creative-proteomics.com While many SAR studies focus on biological activity, the principles can be applied to other properties as well. collaborativedrug.comcreative-proteomics.com For example, studies on other compound classes have shown how the position and nature of substituents can influence chemical reactivity and physical properties. mdpi.comresearchgate.netnih.gov Applying these principles to this compound derivatives would involve systematically altering parts of the molecule and observing the effect on non-pharmacological properties.

Green Chemistry Approaches in this compound Synthesis

Green chemistry approaches in organic synthesis focus on reducing environmental impact through various strategies, including the use of safer solvents, renewable feedstocks, catalysis, and energy-efficient methods like microwave or ultrasound irradiation. gifsa.ac.inmdpi.comijnc.ir While specific detailed research findings on the green synthesis of this compound itself are not extensively detailed in the provided search results, the general principles and techniques of green chemistry applicable to organic synthesis, including the synthesis of compounds like this compound which can be derived from precursors like phloroglucinol (B13840) and isovaleric acid, can be discussed.

One key aspect of green chemistry in synthesis is the move away from traditional, volatile organic solvents towards more benign alternatives such as water, ionic liquids, or even solvent-free conditions. gifsa.ac.inijnc.irijrpr.com Solvent-free reactions can enhance reaction rates and selectivity by increasing reactant concentration and reducing waste associated with solvent use and disposal. ijrpr.com Microwave irradiation can also be employed to accelerate reactions, often leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. mdpi.comijrpr.comrsc.org

Catalysis plays a crucial role in green synthesis by enabling reactions to proceed more efficiently and selectively, often under milder conditions, and reducing the need for stoichiometric amounts of reagents. gifsa.ac.inijnc.irrsc.org Both homogeneous and heterogeneous catalysts are explored in green chemistry. Heterogeneous catalysts, in particular, offer advantages in terms of ease of separation and recycling. rsc.orgroutledge.comeuropa.eulibretexts.org Biocatalysis, utilizing enzymes as catalysts, is another promising green chemistry approach, offering high selectivity and the ability to work under mild conditions in aqueous environments. ijnc.iramazon.comnih.govalmacgroup.comutdallas.educhimia.ch

Renewable feedstocks are also a core component of green chemistry, aiming to utilize resources that are not depleted, such as biomass, in chemical synthesis. gifsa.ac.inijnc.irmdpi.comualberta.ca The synthesis of compounds from renewable sources aligns with the principles of a circular economy. ualberta.ca

While direct examples of this compound synthesis using these specific green chemistry techniques were not found, the application of these principles to the synthesis of -triketones and related compounds, which share structural features or synthetic precursors with this compound (such as phloroglucinol and isovaleric acid), is an active area of research in green chemistry. Future research in this compound synthesis could explore:

Solvent-free or aqueous reaction conditions: Investigating the feasibility of synthesizing this compound precursors or this compound itself without the use of hazardous organic solvents. gifsa.ac.inijrpr.com

Catalytic methods: Developing efficient and recyclable catalysts, potentially heterogeneous or biocatalytic systems, for the key steps in this compound synthesis. gifsa.ac.inijnc.irrsc.orgnih.gov

Microwave or ultrasound assistance: Exploring the use of these energy-efficient techniques to reduce reaction times and energy consumption. mdpi.comijrpr.com

Utilizing renewable precursors: Investigating synthetic routes that start from readily available and renewable materials structurally related to the building blocks of this compound, such as phloroglucinol, which can be derived from natural sources. wikipedia.orgresearchgate.netfishersci.sethegoodscentscompany.com

The implementation of these green chemistry approaches in this compound synthesis would contribute to reducing the environmental footprint of its production, aligning with the broader goals of sustainable chemistry. ijnc.irwisdomlib.org

Biological Activities and Mechanistic Investigations of Angustione Non Clinical

In Vitro Biological Activities of Angustione

In vitro studies have provided insights into the diverse biological activities of this compound, examining its effects in controlled laboratory settings. These investigations cover a range of potential applications and interactions within biological systems.

Antioxidant Properties and Radical Scavenging Assays

Research has explored the antioxidant potential of various compounds, often employing radical scavenging assays to evaluate their ability to neutralize free radicals. Such assays are standard methods for assessing antioxidant properties in vitro. Examples of such assays include those using DPPH (diphenylpicryl-hydrazyl) and galvinoxyl free radicals, where the scavenging activity is determined by techniques like electron spin resonance (ESR) and spin trapping. mdpi.comnih.gov Other methods involve measuring the quenching of singlet oxygen. mdpi.com The antioxidant capacity of compounds can be influenced by their chemical structure. mdpi.com Studies on other natural compounds have shown that antioxidant activity can be related to the ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species, such as superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (HO•), nitric oxide (NO•), and peroxynitrite (ONOO⁻). mdpi.comnih.gov These studies often involve measuring the reduction of oxidative stress and the protection of cellular components. mdpi.comnih.gov While the provided search results discuss antioxidant and radical scavenging assays in general and for other compounds, specific detailed findings regarding this compound's performance in these assays were not present.

Antimicrobial Research (e.g., Antiviral, Antibacterial, Antifungal)

The antimicrobial properties of natural compounds, including those found in plant essential oils, have been a significant area of research. Essential oils and their components have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and viruses. researchgate.netnih.gov Their mechanisms of action can involve disrupting microbial cell membranes, inhibiting protein synthesis, and inducing the production of reactive oxygen species. nih.govmdpi.com Studies have investigated the activity of different compounds against a range of microorganisms, such as Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and various Candida species. mdpi.commdpi.com While the search results highlight the general antimicrobial potential of natural compounds and essential oils, specific research detailing this compound's activity in antiviral, antibacterial, or antifungal assays was not found within the provided snippets.

Phytotoxicological Interactions (e.g., Effect on Seed Germination)

Phytotoxicity studies assess the potential harmful effects of substances on plants. Seed germination and seedling growth are commonly used parameters to evaluate phytotoxicity. nih.govresearchgate.net Exposure to certain compounds can decrease seed germination rates, inhibit seedling growth, and affect the length and mass of roots and shoots. nih.govresearchgate.netmdpi.comnih.gov The extent of phytotoxic effects can depend on the concentration of the substance and the plant species. nih.govmdpi.com Mechanisms of phytotoxicity can involve the accumulation of the substance in plant tissues, the induction of oxidative stress through the generation of reactive oxygen species, and the disruption of cellular processes like mitosis. nih.govmdpi.comnih.gov Changes in metabolic activities and the content of compounds like chlorophyll, proline, carotenoids, and antioxidants can also be observed. nih.govnih.gov While the search results provide a general overview of phytotoxicity testing and the effects of various substances on seed germination and plant growth, specific data on the phytotoxicological interactions of this compound were not available in the provided snippets.

Insect-Related Biological Activities (e.g., Antifeedant, Oviposition Deterrent, Growth Regulation)

Natural compounds, particularly those derived from botanicals, have been investigated for their insect-related biological activities, offering potential as alternatives for pest management. google.comtaylorandfrancis.com These activities include antifeedant effects (deterring insects from feeding), oviposition deterrence (preventing insects from laying eggs), and insect growth regulation. google.comtaylorandfrancis.comgoogle.comd-nb.info Compounds with antifeedant properties may act by stimulating deterrent receptors in insects or interfering with the perception of feeding stimulants. researchgate.net Oviposition deterrence prevents the increase of pest populations by stopping egg deposition on host plants. d-nb.info While the search results discuss these insect-related activities in the context of botanical pesticides and beta-dione compounds which include this compound, specific detailed research findings or data tables exclusively focused on this compound's performance in antifeedant, oviposition deterrent, or growth regulation assays were not explicitly provided in the snippets. Some mixtures containing this compound were mentioned as being used for insecticidal screening. google.comgoogle.com

Enzyme Modulation Studies

Enzyme modulation involves compounds that can influence the activity of enzymes, either by enhancing or inhibiting them. patsnap.com This modulation can occur through various mechanisms, such as binding to the enzyme's active site (competitive inhibition) or binding to a different site and causing a conformational change (non-competitive inhibition). patsnap.com Enzyme modulators are valuable tools in research to study enzyme functions and their roles in metabolic pathways. patsnap.com They also have applications in medicine and industry. patsnap.com Studies on other natural compounds have shown their ability to inhibit specific enzymes like xanthine (B1682287) oxidase. nih.gov Enzyme activity can also be regulated by modulating protein-protein interactions. nih.gov Research is also exploring how enzymes self-regulate their activity by modifying their environment. biorxiv.org While the search results explain the concept of enzyme modulation and its importance, specific studies detailing how this compound modulates the activity of particular enzymes were not found in the provided snippets.

Cellular Mechanism of Action Studies (e.g., Target Identification in cell lines)

Investigating the cellular mechanism of action of a compound involves identifying the specific molecular targets and pathways it affects within cells. Cell-based assays and screening in various cell lines are crucial for understanding how a compound exerts its biological effects. horizondiscovery.comnih.govbiorxiv.org Techniques such as functional genomic screening and cell panel screening can be used to identify gene drivers for sensitivity or resistance phenotypes, understand the involvement of cellular pathways, and provide insights into a compound's mechanism of action. horizondiscovery.com High-content microscopy and reporter cell lines are also utilized to analyze signal transduction pathways and identify inhibitors of specific protein targets. nih.govthermofisher.com Integrating data from different approaches, such as cell morphology profiling and gene expression analysis, can provide a more comprehensive understanding of compound-induced cellular changes. biorxiv.org Target identification can involve direct biochemical methods, genetic interactions, or computational inference. nih.gov While the search results describe general methodologies for studying cellular mechanisms of action and target identification in cell lines, specific research detailing the cellular targets or mechanisms through which this compound acts was not present in the provided snippets.

In Vivo Biological Activities of this compound (Animal/Cellular Models, excluding human clinical trials)

Investigations into the in vivo biological activities of this compound as a single compound in animal or cellular models, excluding human clinical trials, are limited in the provided search results. However, this compound has been identified as a component of Eruca sativa extracts that have been studied for their biological effects in animal models. semanticscholar.orgufmg.br

General Biological Effects in Model Organisms (e.g., Zebrafish, Rodents)

Studies utilizing Eruca sativa extracts, in which this compound was identified, have explored their general biological effects in rodent models. One notable area of investigation has been the effect of these extracts on hyperuricemia in rats. semanticscholar.orgufmg.brmdpi.com

Research in hyperuricemic Wistar rats treated with an ethanolic extract of Eruca sativa leaves demonstrated a hypouricaemic effect. semanticscholar.orgmdpi.com This effect was characterized by a significant reduction in serum uric acid levels compared to the hyperuricaemic control group. mdpi.com While this compound was identified within this extract, the specific contribution of this compound alone to the observed hypouricaemic effect was not isolated or quantified in the provided information. semanticscholar.orgufmg.br

No specific data on the general biological effects of this compound in zebrafish models were found in the provided search results. Research in zebrafish embryos is commonly used for toxicity testing and assessing developmental effects of chemical substances, but this has not been reported for this compound in the context of the provided information. nih.govmdpi.comtpi.tvnih.gov

Investigations of Target Engagement and Pathways in Vivo Models

Investigations into the precise target engagement and specific biological pathways modulated by this compound in vivo in model organisms are not detailed in the provided search results concerning isolated this compound.

In the context of the Eruca sativa extract study in hyperuricaemic rats where this compound was identified, the primary anti-hyperuricemic mechanism observed for the extract was uricosuric action. semanticscholar.orgmdpi.com Uricosuric agents increase the excretion of uric acid in the urine. While this mechanism was attributed to the extract's activity, the specific role of this compound in this uricosuric effect or its engagement with specific targets or pathways involved in uric acid metabolism or transport was not elucidated in the provided information. semanticscholar.orgmdpi.com

General approaches for measuring target engagement in living systems, including model organisms, involve methods such as radiotracer-based imaging, chemoproteomic approaches, and techniques like Cellular Thermal Shift Assay (CETSA). nih.govbiorxiv.orgpelagobio.comnih.gov Studies in rodents and other animal models are crucial for evaluating the complex physiological effects of compounds and investigating target interactions within a more physiologically relevant context. jubilantbiosys.comnih.govresearchgate.netwuxibiology.com However, the application of these specific techniques to investigate the target engagement and pathways of isolated this compound in vivo was not found in the provided search results.

Advanced Analytical and Characterization Techniques in Angustione Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental to the structural elucidation of organic compounds like angustione. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule, including their connectivity and chemical environment. lehigh.edulibretexts.orgnd.eduresearchgate.net Analysis of chemical shifts, splitting patterns, and integration values in NMR spectra allows researchers to piece together the molecular skeleton of this compound. Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, offer further insights into coupling relationships and through-space correlations, aiding in the definitive assignment of signals and confirmation of the proposed structure. nd.eduresearchgate.net

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern. lehigh.edulibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is essential for confirming the elemental composition. The fragmentation pattern observed in MS can also provide clues about the presence of specific functional groups and substructures within the this compound molecule. birchbiotech.com GC-MS, a hyphenated technique combining gas chromatography with mass spectrometry, is particularly useful for analyzing volatile or semi-volatile compounds and identifying components within a mixture, including this compound. hplcvials.comnih.govbitesizebio.comtci-thaijo.org

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of chemical bonds when exposed to infrared radiation. lehigh.edulibretexts.org Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as carbonyls, hydroxyls, and aromatic rings, which are expected to be present in this compound based on its known structural class. lehigh.edulibretexts.org

Chromatographic Methods for Purity Assessment and Quantification (e.g., GC, GC/MS, HPLC)

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and quantifying its amount in a sample. Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. birchbiotech.comhplcvials.combitesizebio.comlabmanager.com When coupled with a detector, GC can separate this compound from other components in a sample based on their differential partitioning between a mobile gas phase and a stationary phase. birchbiotech.com The retention time of this compound under specific GC conditions serves as an identification marker, and the area of its peak in the chromatogram is proportional to its concentration, allowing for quantification. birchbiotech.com GC-MS, as mentioned earlier, combines the separation power of GC with the identification capabilities of MS, making it a robust tool for both purity assessment and the identification of impurities in this compound samples. hplcvials.comnih.govbitesizebio.comtci-thaijo.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a wider range of compounds, including those that are less volatile or thermally labile than those suitable for GC. hplcvials.combitesizebio.comlabmanager.com HPLC separates components based on their interactions with a liquid mobile phase and a solid stationary phase. labmanager.com Different types of stationary phases and mobile phase compositions can be employed to optimize the separation of this compound from co-occurring compounds. labmanager.com Like GC, HPLC can be used to assess the purity of this compound by observing the presence of other peaks in the chromatogram and to quantify this compound based on its peak area. nih.gov HPLC is widely used in pharmaceutical analysis and natural product research for purity profiling and quantification. labmanager.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. mit.eduresearchgate.netchem-soc.sinih.gov If this compound can be obtained in crystalline form, X-ray diffraction analysis can provide precise information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule. researchgate.net For chiral molecules, X-ray crystallography, particularly using anomalous dispersion effects (Bijvoet differences), can unequivocally determine the absolute configuration (R or S) at chiral centers. mit.eduresearchgate.netchem-soc.sinih.gov This is particularly important for natural products, where stereochemistry can significantly impact biological activity. researchgate.net While traditionally requiring the presence of heavier atoms for sufficient anomalous scattering, modern techniques allow for the determination of absolute configuration even with lighter elements like oxygen, which is relevant for compounds like this compound. mit.edu Obtaining high-quality single crystals is a prerequisite for X-ray crystallography. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques play a valuable role in complementing experimental studies of this compound. anu.edu.auwikipedia.orgresearchgate.netnovapublishers.com These methods use theoretical principles and algorithms to simulate and predict molecular properties and behavior. wikipedia.orgresearchgate.net Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate electronic structure, energies, and spectroscopic properties of this compound, which can aid in the interpretation of experimental NMR, MS, and IR data. researchgate.net Molecular mechanics and molecular dynamics simulations can provide insights into the conformational preferences and dynamics of this compound. wikipedia.orgresearchgate.net Computational methods can also be used to model interactions of this compound with other molecules, which can be relevant for understanding its behavior in biological systems or during chromatographic separation. researchgate.netphysics.gov.az While computational results are theoretical predictions, they can guide experimental design and provide a deeper understanding of the molecular characteristics of this compound. researchgate.net

Future Directions and Emerging Research Avenues for Angustione

Untapped Natural Sources and Biodiversity Exploration for Novel Angustione Analogues

This compound has been identified in species such as Backhousia angustifolia and Aerva javanica. mdpi.comresearchgate.net However, the vastness of global biodiversity suggests that other plant species, particularly those within the same botanical families or with similar ecological niches, may also produce this compound or novel analogues. Exploring untapped natural resources, especially in underexplored regions and ecosystems, is a critical future direction. This involves systematic phytochemical screening of plant extracts using advanced analytical techniques like hyphenated chromatography-spectroscopy methods (e.g., GC-MS, LC-MS) to identify the presence of this compound and structurally related compounds. mdpi.com Biodiversity exploration can also lead to the discovery of novel this compound analogues with potentially different or enhanced biological activities. worldagroforestry.orggaiacompany.ioun.org Such discoveries could expand the library of β-triketones available for further study and potential development. The conservation of these diverse plant species is intrinsically linked to the potential for discovering new natural products like this compound analogues. worldagroforestry.orgprofor.info

Biotechnological Approaches for Enhanced this compound Production

The isolation of natural compounds from plant sources can be limited by factors such as low natural abundance, geographical availability, and environmental impact. mdpi.com Biotechnological approaches offer promising avenues to enhance this compound production. This includes developing in vitro plant cell cultures or tissue cultures of known this compound-producing species under optimized conditions to increase compound yield. growag.com Furthermore, exploring microbial fermentation or using genetically engineered microorganisms could provide sustainable and scalable methods for this compound biosynthesis. e-nema.deenzymetechnicalassociation.org Identifying and manipulating the biosynthetic pathways involved in this compound production within these organisms are key steps. mdpi.com Techniques such as metabolic engineering could be employed to enhance the expression of relevant enzymes and optimize the flux towards this compound synthesis. growag.com

Advancements in Synthetic Methodologies for Complex this compound Derivatives

While this compound can be isolated from natural sources, chemical synthesis provides a route to produce the compound and, more importantly, to create novel derivatives with tailored properties. mdpi.com Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies for this compound and its complex derivatives. unimi.itnih.govlabmanager.com This could involve exploring novel catalytic reactions, stereoselective synthesis, or flow chemistry approaches. unimi.it The ability to synthesize a diverse range of this compound analogues with specific structural modifications is crucial for structure-activity relationship (SAR) studies, which aim to understand how changes in chemical structure affect biological activity. labmanager.com Advancements in synthetic methods will facilitate the creation of libraries of this compound derivatives for high-throughput screening against various biological targets.

Elucidating Undiscovered Biological Targets and Signaling Pathways of this compound

Although some biological activities might be associated with this compound, a comprehensive understanding of its molecular mechanisms of action is still emerging. Future research should focus on elucidating the specific biological targets and signaling pathways with which this compound interacts. researchgate.netnih.gov This can be achieved through a combination of experimental techniques, including in vitro binding assays, cell-based reporter assays, and phenotypic screening. nih.gov Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify proteins that bind to this compound. mdpi.com Investigating the downstream effects of this compound binding on cellular processes and signaling cascades, such as those involved in inflammation, microbial defense, or cellular growth, will provide crucial insights into its biological roles. researchgate.netnih.gov

Role of this compound in Plant Defense and Ecological Interactions

This compound, as a natural product found in plants, likely plays a role in the plant's interactions with its environment. Future research should investigate the specific functions of this compound in plant defense mechanisms against herbivores, pathogens, and competing plants. nih.govlibretexts.orgcore.ac.uk This could involve studying the effects of this compound on insect feeding behavior, microbial growth, or plant-plant allelopathy. researchgate.netunam.mx Understanding the ecological context of this compound production can provide insights into its evolutionary significance and potential applications in sustainable agriculture, such as developing natural pesticides or herbicides. libretexts.org Research could also explore how environmental factors influence this compound production in plants.

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Transcriptomics)

Integrating omics technologies, such as metabolomics, transcriptomics, and proteomics, can provide a holistic understanding of this compound biosynthesis, regulation, and biological effects. mdpi.comhumanspecificresearch.orgmetabolon.comnih.gov

Metabolomics: Studying the complete set of metabolites in a biological system can reveal how this compound production is affected by different conditions or genetic modifications. metabolon.comnih.gov It can also help identify other metabolites that are produced or altered in response to this compound.

Transcriptomics: Analyzing gene expression profiles can identify the genes involved in the biosynthetic pathway of this compound and how their expression is regulated. humanspecificresearch.orgnih.gov It can also reveal changes in gene expression in cells or organisms treated with this compound, providing clues about its biological targets and pathways. nih.gov

Proteomics: Studying the entire set of proteins can help identify the enzymes involved in this compound biosynthesis and potential protein targets of this compound. mdpi.comhumanspecificresearch.org

Q & A

Q. What steps ensure reproducibility in this compound extraction protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.